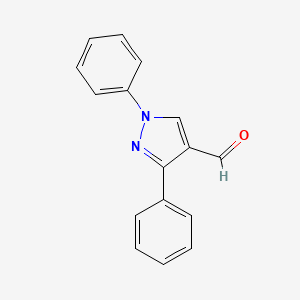

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGBMIZREYTWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339388 | |

| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200832 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21487-45-6 | |

| Record name | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. Its application in the synthesis of pyrazole-4-carbaldehydes is of particular significance due to the prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, detailing the reaction mechanism, experimental protocols, and quantitative data from various studies.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of a nucleophilic substrate using a Vilsmeier reagent. This reagent, typically a chloroiminium salt, is generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction provides a mild and efficient route to introduce a formyl group onto the pyrazole ring, a critical step in the elaboration of this important heterocycle. Pyrazole-4-carbaldehydes are versatile intermediates, serving as precursors for a wide array of more complex molecules with diverse biological activities.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Vilsmeier-Haack formylation of a pyrazole at the 4-position involves several key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to form the electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. For most substituted pyrazoles, this attack is regioselective at the C4 position.

-

Intermediate Formation and Aromatization: An intermediate is formed, which then undergoes deprotonation to restore the aromaticity of the pyrazole ring.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.

A plausible mechanism for the formylation of the pyrazole ring is outlined below. An elegant synthetic route for the formylation of pyrazoles involves the generation of the Vilsmeier reagent, an iminium salt (1), in the first step. In the next step, the electron-rich carbon of the pyrazole attacks the iminium salt (1), leading to deprotonation followed by cyclization and the exclusion of a chloride ion to generate an intermediate (2). This intermediate is then attacked by another molecule of the iminium salt (1), culminating in the formation of a second intermediate (3). The hydrolysis of intermediate (3) completes the transformation, resulting in the formation of the formyl pyrazole (4).[3]

Caption: General mechanism of the Vilsmeier-Haack reaction on a pyrazole ring.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction can be achieved through various protocols, depending on the starting material. The two most common approaches are the direct formylation of a pre-existing pyrazole ring and the one-pot synthesis from a hydrazone.

General Procedure for Formylation of Substituted Pyrazoles

This method is suitable for pyrazoles that are sufficiently activated towards electrophilic substitution.

Protocol:

-

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold, stirred solution of anhydrous N,N-dimethylformamide (DMF). The mixture is stirred at low temperature (typically 0-10 °C) for a designated period (e.g., 30 minutes) until the formation of a viscous, often white, reagent is observed.

-

The substituted pyrazole is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is heated to a specific temperature (ranging from 60 °C to 120 °C) and stirred for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The mixture is then neutralized with a base, such as sodium hydroxide or potassium carbonate solution, until a precipitate is formed.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Procedure for Synthesis from Hydrazones

This approach allows for the one-pot synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes from the corresponding hydrazones.[5][6]

Protocol:

-

Phosphorus oxychloride (typically 3 equivalents) is added dropwise to an ice-cold, stirred solution of the appropriate hydrazone in anhydrous N,N-dimethylformamide (DMF).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a temperature between 80-90 °C for 4-6 hours.[3][5]

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled and poured onto crushed ice.

-

The solution is neutralized with a dilute base (e.g., sodium hydroxide solution) and left to stand, often overnight.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is then purified by flash column chromatography using a suitable eluent system, such as an ethyl acetate-petroleum ether mixture.[5]

Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is influenced by factors such as the nature of the substituents on the pyrazole ring, the reaction temperature, and the reaction time. The following tables summarize quantitative data from various studies.

Table 1: Vilsmeier-Haack Formylation of 5-Chloro-1,3-disubstituted-1H-pyrazoles [4]

| Entry | R | R' | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Pr | Me | 2 | 120 | 55 |

| 2 | Pr | Et | 2 | 120 | 52 |

| 3 | Pr | CH₂CH₂OH | 2 | 120 | 58 |

| 4 | Pr | CH₂Ph | 2 | 120 | 65 |

| 5 | Pr | Ph | 3 | 120 | 63 |

| 6 | Pr | 4-MeC₆H₄ | 3 | 120 | 68 |

| 7 | Pr | 4-ClC₆H₄ | 3 | 120 | 71 |

| 8 | Pr | 4-BrC₆H₄ | 3 | 120 | 75 |

| 9 | Ph | Me | 2 | 120 | 60 |

| 10 | Ph | Ph | 3 | 120 | 62 |

Table 2: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes from Hydrazones [5]

| Entry | Ar | Time (h) | Temperature (°C) | Yield (%) |

| 6a | C₆H₅ | 4 | 80-90 | 85 |

| 6b | 4-CH₃C₆H₄ | 4 | 80-90 | 88 |

| 6c | 4-OCH₃C₆H₄ | 4 | 80-90 | 90 |

| 6d | 4-FC₆H₄ | 4 | 80-90 | 86 |

| 6e | 4-ClC₆H₄ | 4 | 80-90 | 92 |

| 6f | 4-BrC₆H₄ | 4 | 80-90 | 91 |

| 6g | 4-NO₂C₆H₄ | 4 | 80-90 | 82 |

| 6h | 3-NO₂C₆H₄ | 4 | 80-90 | 80 |

| 6i | 2,4-Cl₂C₆H₃ | 4 | 80-90 | 89 |

Regioselectivity

The Vilsmeier-Haack formylation of pyrazoles generally exhibits high regioselectivity, with the formyl group being introduced at the C4 position. This is attributed to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus most susceptible to electrophilic attack. However, the nature and position of substituents on the pyrazole ring can influence the regioselectivity. In some cases, particularly with certain substitution patterns, formylation at other positions or the formation of mixtures of isomers may occur. It's important to note that 3,5-Dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, does not undergo formylation at the 4-position under similar conditions.[7]

Conclusion

The Vilsmeier-Haack reaction is a robust and versatile method for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and generally high yields make it an attractive strategy for both academic research and industrial applications. The resulting pyrazole-4-carbaldehydes are valuable building blocks for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides a foundational understanding of the reaction, which can be adapted and optimized for the synthesis of specific target molecules. Researchers are encouraged to consider the electronic nature of their pyrazole substrates to anticipate reactivity and to carefully control reaction conditions to achieve optimal results.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Physicochemical Properties of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a pivotal heterocyclic aldehyde, integral to the synthesis of a multitude of pharmacologically significant molecules. Its pyrazole core is a recognized pharmacophore, and the aldehyde functionality provides a versatile anchor for synthetic modifications. This guide offers a comprehensive examination of its physicochemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating cellular signaling pathways, particularly in the context of cancer therapeutics.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 142-146 °C[2] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMF and DMSO. |

| CAS Number | 21487-45-6[2] |

Spectroscopic and Analytical Data

| Technique | Data |

| ¹H NMR (CDCl₃, ppm) | δ 9.9-10.1 (s, 1H, -CHO), 8.1-8.3 (s, 1H, pyrazole-H), 7.2-7.9 (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~185 (CHO), ~153 (C-3), ~140 (C-5), ~138 (Ar-C), ~130-120 (Ar-CH), ~118 (C-4) |

| IR (KBr, cm⁻¹) | ~1670-1690 (C=O stretch), ~1590-1600 (C=N stretch), ~1500 (C=C stretch) |

| Mass Spec (EI) | m/z 248 (M⁺) |

Experimental Protocols

Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a standard and efficient method for the formylation of electron-rich aromatic compounds, including phenylhydrazones, to yield this compound.[3][4]

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. This forms the Vilsmeier reagent.

-

Dissolve acetophenone phenylhydrazone in a minimal amount of DMF.

-

Add the acetophenone phenylhydrazone solution dropwise to the Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70-80 °C for 5-6 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: Synthesis of this compound.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the aldehyde C=O, pyrazole C=N, and aromatic C=C bonds.

3.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS).

-

Sample Preparation: Introduce a small amount of the sample directly into the ion source.

-

Acquisition: Ionize the sample using a high-energy electron beam and separate the resulting ions based on their mass-to-charge (m/z) ratio.

-

Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Caption: Workflow for the structural characterization of the compound.

Role in Signaling Pathways and Drug Development

Derivatives of 1,3-diphenyl-1H-pyrazole are recognized for their potent biological activities, including anti-inflammatory and anticancer properties.[5][6] In oncology, certain derivatives have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[7]

Mitochondrial-Mediated Apoptosis Pathway: Derivatives of 1,3-diphenyl-1H-pyrazole can initiate a cascade of events leading to programmed cell death. This often involves the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[7] This leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (specifically caspase-9 and the executioner caspase-3), ultimately resulting in apoptosis.

Caption: Modulation of the intrinsic apoptosis pathway by pyrazole derivatives.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. amherst.edu [amherst.edu]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for the heterocyclic compound 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Due to the limited public availability of the complete raw spectral data, this document outlines the expected spectral features based on known chemical principles and available data for structurally similar compounds. It also includes a comprehensive experimental protocol for the synthesis of the title compound and a generalized procedure for NMR data acquisition.

Introduction

This compound is a versatile intermediate in organic synthesis, finding applications in the development of various biologically active molecules and functional materials. Its structural elucidation and characterization are paramount for its use in research and development. NMR spectroscopy is a cornerstone technique for the unambiguous determination of its molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral properties that are critical for its identification and quality control.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive, publicly accessible peak list for this compound is not available, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of its chemical structure and comparison with data from closely related pyrazole derivatives. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.9 - 10.1 | Singlet |

| Pyrazole-H (C5-H) | ~8.5 - 8.8 | Singlet |

| Phenyl-H (aromatic) | ~7.2 - 8.0 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185 - 190 |

| Pyrazole C3 | ~150 - 155 |

| Pyrazole C5 | ~140 - 145 |

| Phenyl C (ipso, attached to N1) | ~138 - 140 |

| Phenyl C (ipso, attached to C3) | ~130 - 133 |

| Phenyl C (aromatic) | ~120 - 130 |

| Pyrazole C4 | ~115 - 120 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction of an appropriate hydrazone. The following protocol is a representative procedure.

Materials:

-

Acetophenone phenylhydrazone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

In a separate beaker, dissolve acetophenone phenylhydrazone in a minimal amount of DMF.

-

Add the solution of acetophenone phenylhydrazone dropwise to the prepared Vilsmeier reagent.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

A precipitate of this compound will form.

-

Collect the crude product by filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

NMR Data Acquisition

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate for observing all proton signals (e.g., -2 to 12 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Appropriate for observing all carbon signals (e.g., 0 to 200 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Mandatory Visualizations

The synthesis of this compound via the Vilsmeier-Haack reaction can be represented by the following workflow diagram.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the NMR spectral characteristics and synthesis of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of 1D and 2D NMR experiments on a purified sample.

An In-depth Technical Guide on the Crystal Structure Analysis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block. The document details the experimental protocols, presents crystallographic data in a structured format, and visualizes both the experimental workflow and key molecular interactions.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from chemical synthesis to crystallographic refinement.

Synthesis and Crystallization

The title compound is typically synthesized using the Vilsmeier-Haack reaction. This classic method introduces a formyl group (-CHO) onto an activated aromatic ring.

-

Reactants : The synthesis starts with 1,3-diphenyl-5-pyrazolone.

-

Vilsmeier Reagent : The formylating agent is prepared in situ from a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[1].

-

Reaction : The 1,3-diphenyl-5-pyrazolone is treated with the Vilsmeier reagent, followed by heating.

-

Work-up and Purification : After the reaction is complete, the mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried.

-

Crystallization : Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified product in a suitable organic solvent, such as ethanol or an ethyl acetate/hexane mixture.

X-ray Diffraction Data Collection and Refinement

The three-dimensional atomic arrangement is determined using single-crystal X-ray diffraction.

-

Crystal Mounting : A suitable single crystal of appropriate size (e.g., 0.32 × 0.16 × 0.14 mm) is selected and mounted on a diffractometer[2].

-

Data Collection : The crystal is maintained at a constant temperature (e.g., 296 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[3]. A detector, such as a Bruker Kappa APEXII CCD, collects the diffraction pattern as the crystal is rotated[2].

-

Data Reduction : The raw diffraction data is processed to correct for experimental factors. An absorption correction, such as multi-scan (SADABS), is applied[3].

-

Structure Solution : The crystal structure is solved using direct methods with software like SHELXS97. This step determines the initial positions of the atoms in the asymmetric unit[2].

-

Structure Refinement : The atomic model is refined using a full-matrix least-squares method on F² with software like SHELXL97. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final refinement results in low R-factors (e.g., R1 = 0.090) and a good-quality structural model[2][3].

Data Presentation

The crystallographic data provides a quantitative description of the crystal lattice and the molecule itself. The compound crystallizes in the triclinic system with the space group P1̅[3]. Notably, the asymmetric unit contains four independent molecules of this compound[2][4].

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O[2] |

| Formula Weight | 248.28 g/mol [2] |

| Crystal System | Triclinic[2] |

| Space Group | P1̅[3] |

| a (Å) | 10.1367 (9)[2][3] |

| b (Å) | 15.5952 (16)[2][3] |

| c (Å) | 16.7550 (15)[2][3] |

| α (°) | 95.932 (6)[2][3] |

| β (°) | 90.135 (5)[2][3] |

| γ (°) | 107.991 (6)[2][3] |

| Volume (ų) | 2504.1 (4)[2][3] |

| Z | 8[2][3] |

| Temperature (K) | 296[2][3] |

| Calculated Density (Mg/m³) | 1.317[3] |

| Absorption Coefficient (mm⁻¹) | 0.08[3] |

| F(000) | 1040[3] |

| Reflections Collected | 34716[2] |

| Independent Reflections | 8912[2] |

| R_int | 0.092[2] |

| Final R indices [I > 2σ(I)] | R1 = 0.090, wR2 = 0.259[2][3] |

| Data / Restraints / Parameters | 8912 / 0 / 671[2] |

Structural Analysis and Visualization

The analysis reveals key structural features and the intermolecular forces that govern the crystal packing.

Molecular Conformation

The molecule consists of a central pyrazole ring with phenyl rings at positions 1 and 3, and a carbaldehyde group at position 4. The phenyl rings are not coplanar with the pyrazole ring. The dihedral angles between the two phenyl rings in the four independent molecules are 22.2(2)°, 22.4(2)°, 25.1(3)°, and 41.9(2)°[2][3][4].

Supramolecular Assembly

In the crystal, molecules are linked into dimers through intermolecular C—H···O hydrogen bonds. These interactions create ring motifs denoted as R²₂(10) and R²₁(7)[2][3][4]. The crystal packing is further stabilized by weak aromatic π–π stacking, with a centroid–centroid separation of 3.788(3) Å, and C—H···π interactions[2][3][4]. These non-covalent interactions build a complex three-dimensional supramolecular architecture.

Visualizations

The following diagrams illustrate the logical workflow and key structural relationships.

References

Solubility Profile of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 142-146 °C. Its molecular structure, featuring two phenyl rings and a pyrazole core, contributes to its relatively nonpolar nature, which dictates its solubility in different solvents.

Quantitative Solubility Data

A thorough review of available scientific literature reveals a notable scarcity of quantitative solubility data for this compound in common organic solvents. The only explicitly reported quantitative value is for its solubility in an aqueous solution at pH 7.4, which is less than 0.3 µg/mL[1]. This low aqueous solubility is expected given the compound's predominantly hydrophobic structure.

| Solvent | Quantitative Solubility | Qualitative Solubility | Source |

| Water (pH 7.4) | < 0.3 µg/mL | Insoluble | [1] |

| Dimethylformamide (DMF) | Data not available | Soluble | Inferred from use as a reaction solvent[2][3] |

| Dimethyl sulfoxide (DMSO) | Data not available | Soluble | Inferred from use as a solvent for biological assays |

| Ethanol | Data not available | Soluble enough for recrystallization | [2] |

| Methanol | Data not available | Soluble enough for recrystallization | [3] |

The recurring use of ethanol and methanol for the recrystallization of this compound indicates that the compound has moderate solubility in these alcohols at elevated temperatures and lower solubility at room temperature, a prerequisite for effective purification by recrystallization[2][3]. Its use as a reactant in dimethylformamide (DMF) suggests good solubility in this polar aprotic solvent[2][3].

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an active hydrogen atom of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent prepared in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

Materials:

-

Acetophenone phenylhydrazone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure: [2]

-

In a flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF and cool it to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition to form the Vilsmeier reagent.

-

In a separate beaker, dissolve acetophenone phenylhydrazone in a minimal amount of DMF.

-

Add the acetophenone phenylhydrazone solution dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Determination of Solubility (A General Protocol)

The following is a general experimental protocol that can be employed to determine the quantitative solubility of this compound in various organic solvents.

Materials:

-

This compound (purified)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected organic solvent in separate vials.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

After reaching equilibrium, centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the solubility of the compound in each solvent, typically expressed in g/100 mL or mol/L.

Visualizations

To aid in the understanding of the synthesis and experimental workflows, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

References

Reactivity of the Aldehyde Group in Pyrazole Heterocycles: A Technical Guide for Researchers

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of an aldehyde group onto the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex and diverse chemical libraries for biological screening. This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in pyrazole heterocycles, focusing on its synthesis, key reactions, and applications in the development of novel therapeutic agents.

Synthesis of Pyrazole Aldehydes

The preparation of pyrazole aldehydes can be achieved through several synthetic routes, with the Vilsmeier-Haack reaction being one of the most prominent and widely employed methods.[3][4] Oxidation of the corresponding pyrazole methanols also serves as a reliable method for accessing these valuable intermediates.[3]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto an electron-rich aromatic ring.[3][5] In the context of pyrazole synthesis, this reaction is often performed on hydrazone precursors. For instance, 3-aryl(alkyl)-1-phenyl-1H-pyrazole-4-carbaldehydes can be synthesized from the corresponding phenylhydrazones derived from aryl methyl ketones.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of Phenylhydrazones [3]

-

To a stirred solution of the appropriate phenylhydrazone (1 equivalent) in dry DMF, the Vilsmeier reagent (prepared by the slow addition of POCl₃ to DMF at 0 °C) is added dropwise at a controlled temperature.

-

The reaction mixture is then heated, typically at 70-80 °C, for a specified period (e.g., 4 hours).[3]

-

After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired pyrazole-4-carbaldehyde.

Table 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

| Precursor Hydrazone | Product | Yield (%) | Reference |

| N'-(1-phenylethylidene)benzohydrazide | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Good | [3] |

| 2,4-dinitrophenylhydrazone of ethyl pyruvate | Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | 15 | [3] |

Oxidation of Pyrazole Methanols

Another common route to pyrazole aldehydes involves the oxidation of the corresponding primary alcohols.[3] Various oxidizing agents can be employed for this transformation, with care being taken to avoid over-oxidation to the carboxylic acid. A notable example is the use of ferric chloride hexahydrate (FeCl₃·6H₂O) catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which provides the desired aldehydes in good yields.[3]

Experimental Protocol: TEMPO-Catalyzed Oxidation of Pyrazole Methanols [3]

-

To a solution of the (1,3-diaryl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent (e.g., dichloromethane), TEMPO (catalytic amount) and FeCl₃·6H₂O (catalytic amount) are added.

-

The reaction mixture is stirred at room temperature under an air or oxygen atmosphere.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

Table 2: Oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanols

| Substrate | Product | Yield (%) | Reference |

| (1,3-diphenyl-1H-pyrazol-4-yl)methanol | This compound | 50-85 | [3] |

Reactivity of the Pyrazole Aldehyde Group

The aldehyde functionality on the pyrazole ring exhibits reactivity characteristic of aromatic aldehydes, readily undergoing a variety of chemical transformations. These reactions provide access to a diverse range of pyrazole derivatives with potential applications in drug discovery and materials science.

Condensation Reactions

The carbonyl group of pyrazole aldehydes is electrophilic and readily reacts with various nucleophiles in condensation reactions. These reactions are fundamental for building molecular complexity.

-

Reaction with Active Methylene Compounds: Pyrazole aldehydes condense with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form Knoevenagel condensation products. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.[6]

-

Reaction with Amines, Semicarbazides, and Thiosemicarbazides: The aldehyde group readily forms Schiff bases (imines) upon reaction with primary amines. Similarly, condensation with semicarbazide and thiosemicarbazide affords the corresponding semicarbazones and thiosemicarbazones, which are often crystalline solids useful for characterization and can possess biological activity.[6]

Experimental Protocol: Knoevenagel Condensation [6]

-

A mixture of the pyrazole aldehyde (1 equivalent), the active methylene compound (1 equivalent), and a catalytic amount of a base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated under reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The product is washed with a cold solvent and can be further purified by recrystallization.

Table 3: Representative Condensation Reactions of Pyrazole Aldehydes

| Pyrazole Aldehyde | Reactant | Product Type | Reference |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Malononitrile | α,β-Unsaturated nitrile | [6] |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Aromatic amine | Schiff base | [3] |

| 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | [3] |

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functional group manipulation.

-

Oxidation: Standard oxidizing agents can be used to convert pyrazole aldehydes to the corresponding carboxylic acids. However, care must be taken to choose conditions that do not affect other sensitive functional groups on the pyrazole ring or its substituents.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[3]

Friedel-Crafts Type Reactions (Hydroxyalkylation)

In the presence of a strong Brønsted acid, such as triflic acid (CF₃SO₃H), pyrazole aldehydes can generate a highly electrophilic carboxonium ion. This intermediate can then react with arenes in a Friedel-Crafts-type hydroxyalkylation reaction to form diarylmethyl-substituted pyrazoles.[6]

Experimental Protocol: Friedel-Crafts Hydroxyalkylation [6]

-

To a solution of the arene (e.g., benzene), the pyrazole aldehyde (1 equivalent) is added.

-

The mixture is cooled, and triflic acid is added slowly.

-

The reaction is stirred at room temperature until completion.

-

The reaction is carefully quenched by pouring it into a mixture of ice and a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Applications in Drug Development

The diverse reactivity of the aldehyde group on the pyrazole scaffold has been extensively leveraged in the synthesis of compounds with a wide range of biological activities. Pyrazole-based compounds are found in numerous approved drugs, including the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.[2][7] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery. For example, the condensation of pyrazole aldehydes with various amines has led to the discovery of potent antimicrobial and anticancer agents.[3][8]

Spectroscopic Characterization

The structural elucidation of pyrazole aldehydes and their derivatives relies heavily on modern spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The presence of the aldehyde group is readily identified by a strong carbonyl (C=O) stretching absorption typically in the range of 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the aldehydic proton gives a characteristic singlet signal in the downfield region (δ 9-10 ppm). ¹³C NMR spectra will show a resonance for the carbonyl carbon at around δ 180-195 ppm.[9][10]

-

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds, confirming their identity.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic and reactive pathways for pyrazole aldehydes.

Caption: Vilsmeier-Haack synthesis of pyrazole aldehydes.

Caption: Key reactions of the pyrazole aldehyde group.

The aldehyde group is a key functional moiety in the chemistry of pyrazole heterocycles, offering a gateway to a vast chemical space of potential drug candidates and functional materials. A thorough understanding of its synthesis and reactivity is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies and reactions outlined in this guide provide a solid foundation for the design and synthesis of novel pyrazole-based compounds with tailored properties and biological activities.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (CAS Number: 21487-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and biological applications of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (CAS No. 21487-45-6). This compound serves as a versatile building block in medicinal chemistry, particularly in the development of novel anticancer agents. This document outlines detailed experimental protocols for its synthesis and for the evaluation of its derivatives' biological activities, along with an exploration of the key signaling pathways implicated in their mechanism of action.

Core Properties and Specifications

1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is a solid, off-white crystalline compound.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 21487-45-6 | [2][3] |

| IUPAC Name | 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde | [4][2] |

| Synonyms | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, 1,3-Diphenyl-4-formylpyrazole | [2] |

| Molecular Formula | C₁₆H₁₂N₂O | [4][3] |

| Molecular Weight | 248.28 g/mol | [4][3] |

| Melting Point | 142-148 °C | [1][4] |

| Appearance | Off-white crystalline solid | [1] |

| Purity | ≥97% (Typical) | [1][4] |

| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol and DMSO. | |

| Storage | Store at 0-8°C, under an inert atmosphere is recommended.[1][5] |

Commercial Suppliers

This compound is available from several chemical suppliers, catering to research and development needs. Purity levels and quantities may vary.

| Supplier | Purity/Grades Offered |

| Sigma-Aldrich (Merck) | 97% |

| TCI Chemicals | >98.0% (GC) |

| Chem-Impex International | ≥98% (HPLC) |

| BLDpharm | Purity specifications available upon request |

| Biosynth | Research grade |

| Matrix Scientific | Catalog number 027127 |

| abcr Gute Chemie | Product number AB218998 |

| Acros Organics (Fisher Scientific) | Available |

| BOC Sciences | Research chemicals, biochemicals |

| Hyma Synthesis Pvt. Ltd. | 97% |

Synthesis and Experimental Protocols

The primary synthetic route to 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is the Vilsmeier-Haack reaction.[6] This section provides a detailed protocol for its synthesis and a general method for its subsequent use in the preparation of biologically active derivatives.

Experimental Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

This protocol is based on the Vilsmeier-Haack reaction of a substituted acetophenone phenylhydrazone.

Materials:

-

Substituted acetophenone

-

Phenylhydrazine hydrochloride

-

Anhydrous ethanol

-

Concentrated acetic acid

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Potassium carbonate (K₂CO₃) solution

-

Ice

-

Standard laboratory glassware and purification apparatus (filtration, recrystallization)

Procedure:

-

Synthesis of Acetophenone Phenylhydrazone (Intermediate):

-

Dissolve the substituted acetophenone (0.019 mol) in 60 mL of anhydrous ethanol.

-

Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the acetophenone phenylhydrazone intermediate.

-

-

Vilsmeier-Haack Reaction:

-

In a flask maintained in an ice bath, add the acetophenone phenylhydrazone intermediate (1.0 mmol) to anhydrous DMF (4 mL).

-

Slowly add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to the stirred solution, keeping the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a potassium carbonate solution until a precipitate forms.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde.[7]

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

-

Experimental Protocol 2: Synthesis of Benzimidazole-Pyrazole Hybrid Derivatives

This protocol describes a general procedure for the condensation of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde with o-phenylenediamine to form benzimidazole-pyrazole hybrids, which have shown significant anticancer activity.

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

-

Substituted o-phenylenediamine

-

Ethanol

-

Catalyst (e.g., Gadolinium(III) trifluoromethanesulfonate)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde (1 mmol) and the substituted o-phenylenediamine (1 mmol) in ethanol.

-

Add a catalytic amount of Gadolinium(III) trifluoromethanesulfonate.

-

-

Reaction:

-

Reflux the reaction mixture for approximately 6 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

-

Characterization:

-

Characterize the final benzimidazole-pyrazole hybrid using IR, ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Biological Activity and Signaling Pathways

Derivatives of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde, particularly those incorporating a benzimidazole moiety, have demonstrated potent anticancer and apoptosis-inducing activities.[7] These compounds have been shown to affect cell viability, induce cell cycle arrest, and trigger programmed cell death in various cancer cell lines.

Anticancer Mechanisms

The anticancer effects of these pyrazole derivatives are multifaceted, primarily revolving around the induction of apoptosis and disruption of the cell cycle.

-

Induction of Apoptosis: These compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of key apoptotic proteins such as Bax, p53, and caspases (-3, -8, and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[8]

-

Cell Cycle Arrest: Treatment with these derivatives often leads to cell cycle arrest, predominantly in the G1 phase. This is achieved through the downregulation of cyclin D2 and cyclin-dependent kinase 2 (CDK2).[7]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels has been observed upon treatment with these compounds, which can contribute to cellular damage and the induction of apoptosis.[7]

-

Mitochondrial Dysfunction: A collapse of the mitochondrial membrane potential is another key event, indicating the involvement of the intrinsic apoptotic pathway.[7]

Biological Assay Protocols

To evaluate the anticancer properties of derivatives of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde, a series of in vitro assays are typically employed. Detailed protocols for these key assays are provided below.

Experimental Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Protocol 4: Annexin V-FITC/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Harvest the cells after treatment and wash them twice with cold PBS.

-

-

Cell Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Experimental Protocol 5: Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

-

Cell Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry to determine the DNA content and cell cycle distribution.

-

Conclusion

1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde is a valuable scaffold in the design and synthesis of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the specific molecular targets and the optimization of the pyrazole scaffold could lead to the development of highly effective and selective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic compound 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document details the key spectroscopic data, experimental methodologies, and relevant structural information to support research and development activities.

Core Spectroscopic Data

The structural identity and purity of this compound (C₁₆H₁₂N₂O, Molar Mass: 248.28 g/mol ) are established through a combination of spectroscopic techniques.[1] The key quantitative data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are summarized below for ease of reference and comparison.

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~1665 - 1690 | C=O (aldehyde) stretch |

| ~1590 - 1605 | C=C (aromatic) and C=N (pyrazole ring) stretch |

| ~1500 - 1525 | Aromatic ring skeletal vibrations |

| ~1340 | C-N stretch |

| ~750 and ~690 | C-H out-of-plane bending (monosubstituted benzene) |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 300 or 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.3 - 8.5 | s | 1H | Pyrazole C5-H |

| ~7.2 - 7.9 | m | 10H | Aromatic protons (two phenyl groups) |

s = singlet, m = multiplet

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 or 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (aldehyde) |

| ~153 | Pyrazole C3 |

| ~140 | Pyrazole C5 |

| ~118 - 139 | Aromatic carbons and Pyrazole C4 |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 248 | [M]⁺ (Molecular ion) |

| 247 | [M-H]⁺ |

| 219 | [M-CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic characterization. The following sections outline the synthesis and analytical procedures for this compound.

Synthesis via Vilsmeier-Haack Reaction

This compound is commonly synthesized using the Vilsmeier-Haack reaction.[2][3]

-

Preparation of the Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

Reaction with Phenylhydrazone: Acetophenone phenylhydrazone, dissolved in a minimal amount of DMF, is then added dropwise to the cold Vilsmeier reagent.

-

Cyclization: The reaction mixture is heated for several hours to facilitate the cyclization and formation of the pyrazole ring.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is then filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the purified product.[2]

Spectroscopic Analysis

-

FT-IR Spectroscopy: The infrared spectrum is typically recorded using a potassium bromide (KBr) pellet method. A small amount of the dried sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent disk. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum is recorded by dissolving a known concentration of the compound in a suitable UV-grade solvent (e.g., ethanol, dichloromethane). The spectrum is then recorded against a solvent blank. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, often attributed to π-π* electronic transitions of the aromatic system.[4][5][6][7] For instance, pyrazole itself shows a strong absorption maximum around 203-206 nm.[6] Substituted pyrazoles can have additional bands at longer wavelengths.

-

NMR Spectroscopy: For ¹H and ¹³C NMR analysis, the sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a 300 or 500 MHz NMR spectrometer.

-

Mass Spectrometry: Mass spectral data can be obtained using various ionization techniques, such as electron ionization (EI) for GC-MS analysis. The fragmentation pattern provides valuable information for structural confirmation.

Visualizing the Workflow

To better illustrate the experimental and logical processes, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. rsc.org [rsc.org]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Versatile Reactivity of Pyrazole-4-carbaldehydes: A Technical Guide for Synthetic Chemists

Introduction: Pyrazole-4-carbaldehydes are a pivotal class of heterocyclic building blocks, widely employed in the synthesis of a diverse array of biologically active molecules and functional materials. The strategic placement of the aldehyde group on the pyrazole core imparts a rich and versatile chemical reactivity, making them indispensable precursors in medicinal chemistry and drug discovery.[1][2] The pyrazole nucleus itself is a privileged scaffold, found in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the fundamental chemical reactions of pyrazole-4-carbaldehydes, complete with experimental protocols and comparative data to aid researchers in the effective utilization of these valuable synthetic intermediates.

Reactions at the Aldehyde Carbonyl Group

The aldehyde functionality is the primary site of reactivity in pyrazole-4-carbaldehydes, readily undergoing condensation, oxidation, and reduction reactions.

Condensation Reactions

Condensation reactions are cornerstones of C-C bond formation and are extensively used to elaborate the pyrazole-4-carbaldehyde scaffold.

The base-catalyzed reaction of pyrazole-4-carbaldehydes with acetophenones, known as the Claisen-Schmidt condensation, yields pyrazole-based chalcones.[3][4] These α,β-unsaturated ketones are crucial intermediates for the synthesis of various heterocyclic systems, such as pyrazolines.[4]

General Reaction Scheme for Claisen-Schmidt Condensation

Caption: Base-catalyzed Claisen-Schmidt condensation pathway.

Table 1: Synthesis of Pyrazole-Chalcones via Claisen-Schmidt Condensation

| Pyrazole-4-carbaldehyde Derivative | Acetophenone Derivative | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | 20% NaOH | PEG-400 | 2-3 | Good to Excellent | [3] |

| 3-Aryl-1H-pyrazole-4-carbaldehydes | Acetophenones | Ethanolic NaOH | Ethanol | 0.5 | 58-97 | |

| Substituted Pyrazole carbaldehydes | Substituted Acetophenones | NaOH | Methanol | - | 56-79 | [4] |

Experimental Protocol: Synthesis of Pyrazole-based Chalcones[3]

-

Dissolve an equimolar mixture of the substituted this compound (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).

-

Slowly add 1 mL of 20% aqueous sodium hydroxide to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice-cold water with constant stirring to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the chalcone product.

Pyrazole-4-carbaldehydes react with active methylene compounds, such as malononitrile or 3-methyl-1-phenylpyrazolin-5-(4H)-one, in the presence of a basic catalyst.[5][6] This reaction, known as the Knoevenagel condensation, is highly efficient for forming new C-C double bonds.

Table 2: Knoevenagel Condensation of Pyrazole-4-carbaldehydes

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Malononitrile | Ammonium Carbonate (20 mol%) | Water:Ethanol (1:1) | Reflux | High | [6] |

| 3-Methyl-1-phenylpyrazolin-5-(4H)-one | Borate Zirconia (B₂O₃/ZrO₂) | Aqueous medium | - | - | [5] |

| Ethyl Cyanoacetate & Thiourea | - | - | - | - | [7] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile[6]

-

In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.

-

Stir the mixture for 3-5 minutes.

-

Add ammonium carbonate (20 mol%) to the flask.

-

Heat the reaction mixture at reflux temperature for 3-20 minutes, monitoring completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting precipitate, wash with water, and dry to yield the product.

Oxidation to Carboxylic Acids

The aldehyde group can be oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of amides or esters. While specific reagents like pyridinium chlorochromate (PCC) are used to oxidize pyrazolylmethanols to aldehydes, preventing over-oxidation, stronger oxidizing agents can effect the conversion to carboxylic acids.[6][8]

General Reaction Scheme for Oxidation

Caption: Oxidation of pyrazole-4-carbaldehyde.

Experimental Protocol: General Oxidation (Hypothetical, based on similar transformations)

-

Dissolve the pyrazole-4-carbaldehyde (1 mmol) in glacial acetic acid.

-

Add 30% hydrogen peroxide (a slight excess) dropwise to the solution.

-

Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into cold water to precipitate the carboxylic acid.

-

Filter, wash with water, and recrystallize from a suitable solvent like ethanol/water.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol (a pyrazolylmethanol) is a common transformation, providing an entry point to further reactions such as etherification or conversion to halides. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose.[7][9]

Experimental Protocol: Reduction with Sodium Borohydride[4][9]

-

Dissolve the pyrazole-4-carbaldehyde (1 mmol) in methanol or ethanol (10-15 mL) in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Add sodium borohydride (1.1-1.5 mmol) portion-wise over 5-10 minutes with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

-

Quench the reaction by slowly adding cold water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pyrazolylmethanol.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. This typically involves a two-step process starting from the corresponding pyrazolylmethanol: conversion to a phosphonium salt followed by reaction with a carbonyl compound. A more direct Wittig reaction with the pyrazole-4-carbaldehyde itself is also a key transformation.[3]

Workflow for Wittig-type Alkene Synthesis

Caption: General workflow for the Wittig reaction.

Multicomponent Reactions (MCRs)

Pyrazole-4-carbaldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation, adhering to the principles of green chemistry.[10]

Biginelli Reaction

The Biginelli reaction, a one-pot cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, can be effectively applied to pyrazole-4-carbaldehydes to synthesize pyrazolyl-substituted dihydropyrimidinones (or thiones).[7] These products are of significant interest in medicinal chemistry.

Table 3: Biginelli Reaction with Pyrazole-4-carbaldehydes[7]

| β-dicarbonyl | Urea/Thiourea | Catalyst | Product | Reference |

| Ethyl acetoacetate | Urea | FeCl₃·6H₂O | 4-(Pyrazolyl)-tetrahydropyrimidin-2-one | [7] |

| Ethyl acetoacetate | Thiourea | Phosphotungstic acid | 4-(Pyrazolyl)-tetrahydropyrimidin-2-thione | [7] |

Synthesis of Fused Heterocycles

Pyrazole-4-carbaldehydes are instrumental in synthesizing fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines.[9] These reactions often involve condensation with an amine-containing substrate followed by intramolecular cyclization. For example, the reaction with 5-aminopyrazoles and α-methylene ketones leads to the formation of the pyrazolo[3,4-b]pyridine core.[3]

Synthesis of Pyrazolo[3,4-b]pyridines

Caption: Pathway to pyrazolo[3,4-b]pyridines.

Conclusion

Pyrazole-4-carbaldehydes demonstrate a remarkable breadth of reactivity, serving as versatile platforms for the synthesis of a vast number of complex and biologically relevant molecules. Through fundamental transformations such as condensations, oxidations, and reductions, as well as their participation in powerful multicomponent reactions, these aldehydes provide chemists with a reliable and efficient toolkit for molecular construction. The protocols and data summarized in this guide are intended to facilitate the exploration of new chemical space and accelerate the development of novel therapeutics and materials based on the pyrazole scaffold.

References

- 1. Synthesis of 4-Arylallylidenepyrazolone Derivatives [mdpi.com]

- 2. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]